Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H7Br2N3O2 and a molecular weight of 348.98 g/mol This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrazine core substituted with bromine atoms at positions 6 and 8, and an ethyl ester group at position 2
Mechanism of Action
The action of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate, like any other compound, can be influenced by various environmental factors. These can include temperature, pH, presence of other compounds, and specific conditions within the body. For instance, it is recommended that this compound be stored in an inert atmosphere at 2-8°C .
Preparation Methods
The synthesis of ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the reaction of 2-amino-3,5-dibromopyrazine with ethyl 3-bromo-2-oxopropanoate in the presence of a suitable solvent such as dimethyl carbonate . The reaction is carried out at elevated temperatures, around 110°C, for several hours. After the reaction is complete, the product is purified using techniques such as flash chromatography to obtain the desired compound with a yield of approximately 50.6% .
Chemical Reactions Analysis
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate: This compound has a chlorine atom instead of bromine, which may result in different chemical reactivity and biological activity.
Ethyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate: Similar to the dibromo compound but with chlorine atoms, potentially leading to different properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYDCYFHPPFRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600372 | |
Record name | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-21-5 | |
Record name | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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